4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS No.: 941923-48-4
Cat. No.: VC7487891
Molecular Formula: C19H18N2O3
Molecular Weight: 322.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941923-48-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.364 |
| IUPAC Name | 4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-11(2)12-7-9-13(10-8-12)20-18(23)16-17(22)14-5-3-4-6-15(14)21-19(16)24/h3-11H,1-2H3,(H,20,23)(H2,21,22,24) |
| Standard InChI Key | XEXSHMCJKXHBDV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below are the key steps:
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Preparation of the Quinoline Core:
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The quinoline backbone is synthesized via cyclization reactions involving aromatic amines and carbonyl precursors.
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Functional Group Introduction:
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The hydroxy group and isopropylphenyl substituent are introduced through selective substitution reactions.
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Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
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Reaction Conditions:
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Reactions are often carried out under controlled temperatures and specific solvents to optimize yield and purity.
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Industrial Synthesis
In industrial settings, automated reactors are employed to scale up production while adhering to green chemistry principles to minimize environmental impact.
Anticancer Potential
The compound has shown promise as an anticancer agent due to its ability to modulate signaling pathways associated with tumor progression. Preliminary studies suggest it may inhibit the activity of specific enzymes or receptors involved in cancer cell proliferation.
Antimicrobial Activity
Its structural features, particularly the quinoline core, suggest potential antimicrobial properties. Similar quinoline derivatives have been shown to inhibit microbial DNA gyrase, making this compound a candidate for further study in antimicrobial drug development.
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes or receptors:
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Binding Affinity: The isopropylphenyl group enhances binding affinity to certain proteins.
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Hydrogen Bonding: The hydroxy group facilitates hydrogen bonding with biological macromolecules.
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Modulation of Pathways: It may influence ATP-binding cassette transporters or other cellular pathways critical for drug transport or metabolism.
Comparison with Similar Compounds
| Compound | Key Difference | Potential Activity |
|---|---|---|
| 4-hydroxy-N-(4-methylphenyl)-2-oxoquinoline | Methyl group instead of isopropyl | Lower binding affinity |
| 4-hydroxy-N-(4-tert-butylphenyl)-2-oxoquinoline | Bulkier tert-butyl group | Altered receptor interactions |
The presence of the isopropylphenyl group in the target compound enhances its biological activity compared to these analogs.
Medicinal Chemistry
The compound's potential applications include:
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Development of anticancer drugs targeting specific signaling pathways.
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Exploration as an antimicrobial agent against resistant bacterial strains.
Research Tool
It serves as a model compound for studying quinoline derivatives' interactions with biological systems.
Challenges and Future Directions
While promising, challenges remain:
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Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion profiles.
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Toxicity Studies: Comprehensive evaluation of safety in preclinical models.
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Optimization: Structural modifications to enhance potency and reduce side effects.
Future research should focus on elucidating its precise molecular targets and conducting clinical trials to validate its therapeutic potential.
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